1H-Indazol-3-ol (CAS 7364-25-2), also known as 3-hydroxyindazole or indazolin-3-one, is a highly versatile bicyclic heterocycle defined by its tautomeric equilibrium between the hydroxyl and oxo forms . Unlike standard indazoles, this compound functions as an ambidentate nucleophile, offering orthogonal reactivity at both the N1 and O3 positions. This dual-reactivity profile makes it an indispensable precursor in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and specialized fluorinated materials where precise regiocontrol over N- and O-alkylation is required for downstream manufacturability.
Procurement substitution with generic 1H-indazole or pre-alkylated analogs (e.g., 1-benzyl-1H-indazol-3-ol) critically fails in targeted synthetic workflows . Unsubstituted 1H-indazole lacks the crucial oxygen atom at the 3-position, completely eliminating the possibility of O-alkylation or the formation of 3-oxy-linked derivatives. Conversely, pre-alkylated analogs lock the N1 position, preventing N1-directed cyclizations and failing as precursors for APIs that require a free N1-H for chloroacetic acid coupling. Consequently, 1H-indazol-3-ol must be explicitly procured when a synthetic route demands either O-functionalization or sequential N1/O3 derivatization.
The tautomeric nature of 1H-indazol-3-ol provides an O3 nucleophilic handle that is structurally absent in generic indazoles. In polyfluoroalkylation reactions, 1H-indazol-3-ol successfully yields O-alkylated derivatives or N/O mixtures depending on the reagent, whereas 1H-indazole is strictly limited to N-alkylation or C-substitution [1]. This absolute structural difference dictates precursor selection for any workflow requiring a 3-oxy linkage.
| Evidence Dimension | O-Alkylation Yield Potential |
| Target Compound Data | >0% (supports selective O-alkylation or N/O mixtures) |
| Comparator Or Baseline | 1H-Indazole (0% O-alkylation) |
| Quantified Difference | Absolute structural enablement of O-alkylation |
| Conditions | Polyfluoroalkylation with difluorocarbene or polyfluoroalkenes |
Mandatory for synthesizing 3-oxy-substituted APIs where an oxygen linker is required, completely disqualifying standard indazoles.
The presence of the 3-hydroxyl/oxo group significantly alters the electronic profile of the indazole core, increasing its acidity. 1H-Indazol-3-ol exhibits a predicted pKa of approximately 11.9 , compared to the established pKa of 13.8 for unsubstituted 1H-indazole [1]. This difference of nearly 1.9 pKa units means 1H-indazol-3-ol is nearly 100 times more acidic, allowing for deprotonation and subsequent functionalization using milder bases during scale-up.
| Evidence Dimension | Acidity (pKa) |
| Target Compound Data | ~11.9 |
| Comparator Or Baseline | 1H-Indazole (13.8) |
| Quantified Difference | ~1.9 pKa unit difference (nearly 100x more acidic) |
| Conditions | Standard aqueous/organic basicity models |
Enables the use of milder, safer bases during industrial scale-up, reducing side reactions and lowering reagent costs.
1H-Indazol-3-ol provides the essential free N1-H required for direct alkylation to yield the API Bendazac, and it acts as an active radical-scavenging metabolite comparable to Bendazac itself in Fenton-Cier models [1]. Pre-alkylated analogs, such as 1-benzyl-1H-indazol-3-ol, are N1-blocked and yield 0% Bendazac under identical synthesis conditions, making the unsubstituted 1H-indazol-3-ol the strict procurement requirement for this route.
| Evidence Dimension | Bendazac Synthesis Yield Potential |
| Target Compound Data | Direct conversion via N1-alkylation |
| Comparator Or Baseline | 1-Benzyl-1H-indazol-3-ol (0% Bendazac yield) |
| Quantified Difference | Exclusive enablement of N1-directed API synthesis |
| Conditions | Alkylation with chloroacetic acid derivatives |
Procuring the unsubstituted N1 form is strictly required for Bendazac and Benzydamine synthesis routes.
1H-Indazol-3-ol is the definitive starting material for the commercial synthesis of Bendazac and Benzydamine [1]. Its free N1 and O3 positions allow for the precise sequential alkylations required to build these active pharmaceutical ingredients, a process impossible with pre-alkylated or unsubstituted indazole comparators.
In neuropsychiatric drug discovery, the 1H-indazol-3-ol scaffold is utilized to synthesize nanomolar DAAO inhibitors [2]. The 3-OH group is critical for target binding and mimicking the natural substrate, demonstrating a clear functional advantage over standard indazoles that lack this hydrogen-bonding donor/acceptor site.
Leveraging its ambidentate nucleophilicity, 1H-indazol-3-ol is procured for the synthesis of fluorinated heterocycles via reactions with polyfluoroalkenes[3]. This enables the creation of specialized O-linked fluorinated materials used in advanced agrochemicals and materials science, which cannot be synthesized from 1H-indazole.
Irritant